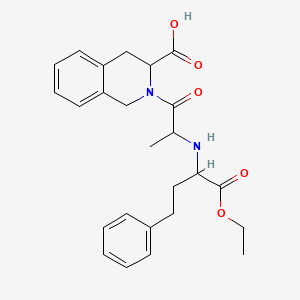
3-Oxo-1-(propan-2-yl)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-1-(propan-2-yl)cyclobutane-1-carboxylic acid: is an organic compound with the molecular formula C8H12O3. It is a cyclobutane derivative with a ketone and a carboxylic acid functional group. This compound is used as an intermediate in various chemical syntheses and has applications in pharmaceuticals, organic synthesis, and other industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-1-(propan-2-yl)cyclobutane-1-carboxylic acid typically involves multiple steps. One common method involves the use of acetone, bromine, and malononitrile as starting materials. The reaction proceeds through a series of steps including bromination, cyclization, and hydrolysis. The reaction conditions often involve the use of solvents such as ethanol, dimethylformamide (DMF), and water, with sodium iodide as an activating agent and tetrabutylammonium bromide (TBAB) as a phase transfer catalyst .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The industrial process may also involve purification steps such as crystallization and distillation to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Oxo-1-(propan-2-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: 3-Oxo-1-(propan-2-yl)cyclobutane-1-carboxylic acid is used as an intermediate in the synthesis of various organic compounds. It is a valuable building block in the preparation of complex molecules and can be used in the development of new synthetic methodologies .
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways. It serves as a substrate or inhibitor in biochemical assays to investigate enzyme activity and specificity .
Medicine: The compound has applications in medicinal chemistry, where it is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It is involved in the development of drugs targeting various diseases, including cancer and inflammatory conditions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of organic light-emitting diode (OLED) intermediates and other advanced materials .
Mécanisme D'action
The mechanism of action of 3-Oxo-1-(propan-2-yl)cyclobutane-1-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved can vary based on the therapeutic area being investigated. For example, it may inhibit kinases or other signaling proteins involved in disease pathways .
Comparaison Avec Des Composés Similaires
3-Oxocyclobutanecarboxylic acid: A similar compound with a cyclobutane ring and a ketone group but without the isopropyl substituent.
1-(Propan-2-yl)cyclobutane-1-carboxylic acid: A compound with a similar structure but lacking the ketone group.
3-(Propan-2-yl)cyclobutane-1-carboxylic acid: Another related compound with a different substitution pattern on the cyclobutane ring.
Uniqueness: 3-Oxo-1-(propan-2-yl)cyclobutane-1-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid functional group on the cyclobutane ring. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
766513-48-8 |
|---|---|
Formule moléculaire |
C8H12O3 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
3-oxo-1-propan-2-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-5(2)8(7(10)11)3-6(9)4-8/h5H,3-4H2,1-2H3,(H,10,11) |
Clé InChI |
HSNAYVUPDPZSQO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1(CC(=O)C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,4-Diazaspiro[5.5]undecane-5,9-dione](/img/structure/B13564608.png)
![1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)azetidine-2-carboxylicacid](/img/structure/B13564610.png)





![2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid](/img/structure/B13564672.png)

